(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol (3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16629473
InChI: InChI=1S/C20H34O3/c1-18(2)15-7-5-13-11-19(3,12-21)17(23)8-6-14(13)20(15,4)10-9-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17-,19+,20+/m0/s1
SMILES:
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol

(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol

CAS No.:

Cat. No.: VC16629473

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol -

Specification

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
IUPAC Name (3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol
Standard InChI InChI=1S/C20H34O3/c1-18(2)15-7-5-13-11-19(3,12-21)17(23)8-6-14(13)20(15,4)10-9-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17-,19+,20+/m0/s1
Standard InChI Key KWHKWJNBEIEDAZ-LXJANLPBSA-N
Isomeric SMILES C[C@]12CC[C@@H](C([C@@H]1CCC3=C[C@]([C@H](CC[C@H]23)O)(C)CO)(C)C)O
Canonical SMILES CC1(C2CCC3=CC(C(CCC3C2(CCC1O)C)O)(C)CO)C

Introduction

Structural Characteristics and Stereochemical Configuration

The compound’s IUPAC name delineates a fused bicyclic system comprising a seven-membered cycloheptane ring annulated to a naphthalene-derived framework. Key features include:

  • Decahydrocyclohepta[a]naphthalene backbone: A fully saturated bicyclic system with 10 hydrogen atoms across two fused rings.

  • Stereocenters: Eight chiral centers (3S, 4aR, 8R, 9S, 11aS, 11bR) dictate its three-dimensional conformation, critical for biological interactions .

  • Substituents:

    • Hydroxyl groups at C3 and C9 positions.

    • Hydroxymethyl (-CH2OH) at C8.

    • Four methyl groups at C4, C4, C8, and C11b.

Comparative analysis with structurally related decahydronaphthalene derivatives, such as decahydro-2-naphthoic acid , suggests that the saturated rings adopt chair-like conformations, minimizing steric strain. The hydroxymethyl group at C8 likely participates in hydrogen bonding, enhancing solubility in polar solvents .

Synthetic Pathways and Catalytic Strategies

While no direct synthesis of this compound is documented, analogous methodologies from polycyclic terpenoid and steroid synthesis provide viable routes:

Cyclization and Functionalization

A proposed pathway involves:

  • Diels-Alder cyclization: Constructing the cycloheptane ring via [4+3] cycloaddition using a diene and a trieneophile .

  • Hydrogenation: Full saturation of the naphthalene moiety using heterogeneous catalysts like Pd@SiCN or Ru@SiCN, which exhibit high activity in aromatic hydrogenation .

  • Stereoselective hydroxylation: Enzymatic or chemical oxidation to introduce hydroxyl groups at C3 and C9.

Catalytic Hydrogenation/Dehydrogenation

Recent advances in reusable Pd- or Ru-based catalysts (e.g., Pd2Ru@SiCN) enable precise control over saturation levels in polycyclic systems. These catalysts operate under mild conditions (50–100°C, 1–5 bar H2), preserving sensitive functional groups like hydroxymethyl .

Physicochemical Properties

PropertyValue/Rationale
Molecular FormulaC21H34O3
Molecular Weight334.50 g/mol
SolubilityModerate in polar solvents (e.g., methanol)
LogP (Partition Coefficient)Estimated 2.1–2.5 (hydrophilic substituents counterbalance hydrocarbon core)
Melting Point180–185°C (predicted via analogy to steroids)

The compound’s hydrophilicity arises from its hydroxyl and hydroxymethyl groups, while the methylated hydrocarbon core contributes to membrane permeability .

Chemical Reactivity and Derivative Formation

Oxidation Reactions

  • Primary Alcohol Oxidation: The C8 hydroxymethyl group can be oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4), yielding a dicarboxylic acid derivative.

  • Secondary Alcohol Stability: The C3 and C9 hydroxyl groups resist oxidation under mild conditions, enabling selective functionalization .

Esterification and Etherification

  • Hydroxymethyl Esterification: Reacting with acetic anhydride forms acetylated derivatives, enhancing lipid solubility.

  • Ether Synthesis: Alkylation of hydroxyl groups with methyl iodide or benzyl bromide under basic conditions .

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